molecular formula C23H24FNO7S B2375570 N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide CAS No. 946243-52-3

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B2375570
CAS No.: 946243-52-3
M. Wt: 477.5
InChI Key: BIYSYEMQQQUDOE-UHFFFAOYSA-N
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Description

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule is a multifunctional hybrid, incorporating a 3,4,5-trimethoxybenzamide group. The 3,4,5-trimethoxybenzamide moiety is a recognized pharmacophore in medicinal chemistry, found in various therapeutically active agents . Its known biological activity suggests this compound may be valuable for investigating new pathways in disease treatment. The compound's specific mechanism of action is a subject of ongoing research, but its structure indicates potential for interaction with a range of enzymatic targets. Researchers can utilize this high-purity compound as a key intermediate, a building block for more complex molecules, or as a standard in analytical and bioactivity studies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FNO7S/c1-14-10-16(7-8-17(14)24)33(27,28)21(18-6-5-9-32-18)13-25-23(26)15-11-19(29-2)22(31-4)20(12-15)30-3/h5-12,21H,13H2,1-4H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYSYEMQQQUDOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CO3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FNO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. The process may start with the preparation of the sulfonyl and furan intermediates, followed by their coupling with the trimethoxybenzamide core. Common reagents used in these steps include sulfonyl chlorides, furan derivatives, and amide coupling agents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. Safety and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

    Biology: Its biological activity can be studied to understand its effects on cellular processes and potential therapeutic uses.

    Medicine: The compound may be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects can result from binding to these targets, modulating their activity, and altering downstream biological processes.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key analogues from the literature share the 3,4,5-trimethoxybenzamide scaffold but differ in substituents. A comparative analysis is summarized below:

Compound Name / ID (Reference) Substituents Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound 4-Fluoro-3-methylbenzenesulfonyl, furan-2-yl, ethyl linker Not reported Expected: S=O stretch (1130–1370 cm⁻¹), C=O (amide, ~1660 cm⁻¹), furan C-H (~3120 cm⁻¹)
4a o-Tolylamino, enone linker 222–224 NH (3278 cm⁻¹), C=O (1667 cm⁻¹), furan C-H (3071 cm⁻¹)
Compound 3 Naphthalen-2-ylamino 270–272 Aromatic C-H (3075 cm⁻¹), C=O (1663 cm⁻¹)
2a 3-Hydroxybenzoyl hydrazide 241–243 NH (3278 cm⁻¹), C=O (1667 cm⁻¹)
4b 4-Chlorophenylthiazole hydrazide 218–220 C=S (1247 cm⁻¹), C=O (1657 cm⁻¹)
7–9 Triazole-thione with 4-X-phenylsulfonyl (X = H, Cl, Br) 209–243 C=S (~1250 cm⁻¹), absence of C=O (confirms triazole formation)

Key Observations :

  • Sulfonyl vs.
  • Melting Points: Compounds with rigid aromatic side chains (e.g., naphthalen-2-ylamino in Compound 3 ) exhibit higher melting points (~270°C) than hydrazide derivatives (~220–250°C). The target compound’s melting point is unreported but likely influenced by the flexible ethyl linker.
  • Spectral Signatures : The sulfonyl group’s S=O stretch (1130–1370 cm⁻¹) distinguishes the target compound from analogues with C=O or C=S groups .

Research Findings and Implications

Sulfonyl Group Advantage: The target compound’s 4-fluoro-3-methylbenzenesulfonyl group likely improves metabolic stability compared to hydrazide or amino derivatives, which are prone to hydrolysis .

Steric Effects: The ethyl linker may reduce steric hindrance compared to bulkier enone or triazole linkers, enhancing bioavailability .

Spectroscopic Differentiation : Unique NMR shifts for the sulfonyl group (e.g., δ 7.5–8.0 ppm for aromatic protons) and furan ring (δ 6.6–7.8 ppm) aid structural confirmation .

Biological Activity

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique molecular structure characterized by a sulfonyl group, a furan ring, and multiple methoxy substituents. Its structural complexity suggests possible interactions with various biological targets, making it a candidate for pharmacological evaluation.

Molecular Structure

  • Molecular Formula : C22H22FNO6S
  • Molecular Weight : 447.5 g/mol
  • Key Features :
    • Sulfonamide and amide functional groups
    • Presence of fluorinated aromatic rings and methoxy groups

Chemical Reactions

The compound can undergo several chemical reactions typical for sulfonamides and amides, including:

  • Oxidation : Can be oxidized to form sulfone derivatives.
  • Reduction : Reduction reactions may yield corresponding amines or alcohols.
  • Substitution : Aromatic rings can engage in electrophilic substitution reactions.

This compound is believed to interact with specific enzymes or receptors, influencing various biochemical pathways. The exact mechanisms are under investigation, but compounds with similar structures have been shown to exhibit anti-inflammatory and anticancer properties.

Pharmacological Studies

Research indicates that this compound may share biological activities with other sulfonamides and amides. Notably:

  • Anti-inflammatory Activity : Some studies suggest potential inhibition of inflammatory pathways.
  • Anticancer Activity : Similar compounds have demonstrated efficacy in inhibiting cancer cell proliferation.

Case Studies

  • Study on Anti-Cancer Properties : A study evaluated the effects of structurally related compounds on cancer cell lines. Results indicated that these compounds could inhibit cell growth through modulation of the aryl hydrocarbon receptor (AhR) pathway, suggesting a similar mechanism might be applicable to this compound .
  • Enzyme Inhibition Studies : Research has shown that compounds with sulfonamide groups can act as enzyme inhibitors. The potential for this compound to inhibit specific enzymes involved in inflammatory processes is currently being investigated .

Applications in Research

This compound has several applications in scientific research:

  • Organic Synthesis : Used as a building block in the synthesis of other complex organic compounds.
  • Biological Research : Investigated for its potential roles in enzyme inhibition and receptor binding studies.
  • Pharmaceutical Development : Explored for its therapeutic properties against inflammatory diseases and cancer.

Q & A

Basic: What structural features of this compound are critical for its biological activity?

The compound’s bioactivity is influenced by three key structural elements:

  • Sulfonamide moiety (4-fluoro-3-methylbenzenesulfonyl) : Enhances binding to enzymatic targets (e.g., cyclooxygenases) via hydrogen bonding and hydrophobic interactions .
  • Furan ring : Contributes to aromatic stacking and metabolic stability, as seen in analogs with furan-based scaffolds .
  • Trimethoxybenzamide group : The electron-donating methoxy groups increase electron density on the benzene ring, improving interactions with electrophilic pockets in target proteins .
    Methodological Insight : Prioritize analogs retaining these groups during SAR studies, using techniques like X-ray crystallography to validate binding modes.

Advanced: How can computational methods optimize the synthesis of this compound?

Integrate quantum chemical reaction path searches (e.g., DFT calculations) with experimental feedback loops to:

  • Predict intermediates and transition states, reducing trial-and-error in sulfonation and amidation steps .
  • Screen solvent effects (e.g., dichloromethane vs. DMF) on reaction kinetics using molecular dynamics simulations .
  • Validate predictions with small-scale reactions, adjusting parameters like temperature (e.g., 0–5°C for sulfonation) to suppress side reactions .

Basic: What are standard protocols for purifying this compound?

Use a tiered approach:

Liquid-liquid extraction : Separate crude product from polar byproducts using ethyl acetate/water .

Column chromatography : Employ silica gel with a gradient of hexane:ethyl acetate (70:30 to 50:50) to isolate the target .

Recrystallization : Use methanol/water mixtures to achieve >95% purity, confirmed by HPLC .

Advanced: How to resolve contradictions in reported inhibitory potency across studies?

Address variability via:

  • Orthogonal assays : Compare SPR (binding affinity) with fluorescence-based enzymatic assays to distinguish true inhibition from assay artifacts .
  • Cell-line specificity : Test in multiple models (e.g., HEK293 vs. HeLa) to account for differential expression of off-target proteins .
  • Metabolic stability assays : Use liver microsomes to identify if discrepancies arise from rapid degradation in certain systems .

Basic: What spectroscopic techniques confirm the compound’s structure?

  • NMR : Analyze 1^1H and 13^13C spectra for furan protons (δ 6.2–7.4 ppm) and sulfonamide NH (δ 8.1–8.5 ppm) .
  • IR : Confirm sulfonyl S=O stretches at 1150–1350 cm1^{-1} and amide C=O at 1650–1700 cm1^{-1} .
  • HRMS : Verify molecular ion [M+H]+^+ with <2 ppm error .

Advanced: How does the 4-fluoro substituent impact target selectivity vs. non-fluorinated analogs?

The electron-withdrawing fluoro group :

  • Increases acidity of the sulfonamide NH, strengthening hydrogen bonds with basic residues (e.g., arginine in COX-2) .
  • Reduces off-target binding to serum albumin, as shown in competitive binding assays with fluorescent probes .
    Method : Synthesize fluorinated/non-fluorinated pairs and compare IC50_{50} values in target vs. non-target proteins .

Basic: What reaction conditions are optimal for the amidation step?

  • Coupling reagent : Use HATU or EDCI with DMAP in anhydrous DMF .
  • Temperature : 0–5°C to minimize racemization of the ethylenediamine linker .
  • Workup : Quench with ice-water, extract with dichloromethane, and dry over Na2_2SO4_4 .

Advanced: Can this compound act as a prodrug? Design a study to evaluate this.

Hypothesis : The furan or methoxy groups may undergo enzymatic hydrolysis in vivo.
Methods :

  • Metabolite profiling : Incubate with liver microsomes and analyze via LC-MS/MS for hydrolyzed products (e.g., free benzamide) .
  • Activity comparison : Test parent compound vs. putative metabolites in cellular assays (e.g., anti-inflammatory activity in macrophages) .

Basic: How to assess the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–8) at 37°C for 24h; monitor degradation via HPLC .
  • Photostability : Expose to UV light (300–400 nm) and track changes by UV-Vis spectroscopy .

Advanced: What strategies improve solubility without compromising activity?

  • Prodrug derivatization : Introduce phosphate groups at the methoxy positions, cleaved in vivo by phosphatases .
  • Co-crystallization : Use cyclodextrins or PEG-based co-solvents, validated by phase-solubility diagrams .
  • SAR-guided substitution : Replace one methoxy with a morpholine ring, balancing solubility and π-π stacking .

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